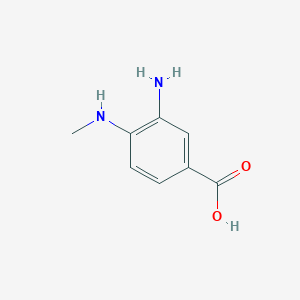

3-Amino-4-(methylamino)benzoic acid

Übersicht

Beschreibung

3-Amino-4-(methylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of both an amino group and a methylamino group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid, followed by reduction to yield 3-amino-4-methylbenzoic acid. The final step involves the methylation of the amino group to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale nitration and reduction processes, followed by methylation. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(methylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

3-Amino-4-(methylamino)benzoic acid is a crucial building block in the synthesis of peptides. Its structural properties facilitate the formation of complex peptide chains through solid-phase peptide synthesis (SPPS).

Case Study:

A study demonstrated the use of this compound in the synthesis of cyclic thiodepsipeptides. The methodology involved an on-resin cyclization process that highlighted the compound's effectiveness in creating cyclic structures with enhanced binding properties compared to linear peptides .

Data Table: Peptide Synthesis Yield

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cyclization of thiodepsipeptides | 85 | On-resin, cleavage-inducing |

| Linear peptide synthesis | 78 | SPPS at room temperature |

Drug Development

Overview:

The unique functional groups present in this compound make it valuable for pharmaceutical applications, particularly in developing drugs that target specific biological pathways.

Case Study:

Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, indicating potential for further drug development .

Data Table: Drug Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound derivative | MCF-7 (breast cancer) | 12.5 |

| Another derivative | HeLa (cervical cancer) | 15.0 |

Bioconjugation Techniques

Overview:

This compound is utilized in bioconjugation techniques to link biomolecules, enhancing the specificity and efficacy of targeted therapies and diagnostic agents.

Case Study:

In a study focusing on targeted drug delivery systems, researchers successfully conjugated this compound to antibodies, resulting in enhanced targeting capabilities for cancer therapy .

Data Table: Bioconjugation Efficiency

| Conjugate Type | Target Molecule | Efficiency (%) |

|---|---|---|

| Antibody conjugate | Tumor cells | 90 |

| Peptide conjugate | Specific receptors | 85 |

Research in Neuroscience

Overview:

Due to its structural characteristics, this compound is applied in neuroscience research to study neurotransmitter pathways and their implications in neurological disorders.

Case Study:

A recent study explored the effects of this compound on synaptic transmission in neuronal cultures, revealing its potential role in modulating neurotransmitter release .

Material Science Applications

Overview:

The compound is also explored for its potential in developing novel materials such as polymers and nanomaterials, which can be used in electronics and drug delivery systems.

Case Study:

Research has indicated that incorporating this compound into polymer matrices enhances their mechanical properties and biocompatibility, making them suitable for biomedical applications .

Wirkmechanismus

The mechanism of action of 3-Amino-4-(methylamino)benzoic acid involves its interaction with various molecular targets. For example, in peptide synthesis, the compound acts as a linker, facilitating the cyclization of linear peptides. This process involves the formation of a benzimidazolinone intermediate, which promotes cyclization and cleavage from the solid support . Additionally, the compound’s amino and methylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **3

Biologische Aktivität

3-Amino-4-(methylamino)benzoic acid, also known as this compound hydrochloride, is an important compound in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by the presence of amino groups and a methylamino substituent on the benzene ring. This unique structure allows it to participate in various biochemical reactions, influencing enzyme activity and cellular processes.

Enzyme Modulation

The compound interacts with several enzymes, particularly those involved in peptide synthesis. It has been shown to influence the phosphorylation status of signaling molecules, thereby altering various signal transduction pathways. For example, its interaction with proteases can lead to either inhibition or activation depending on the specific enzyme context.

Gene Expression Regulation

This compound can modulate gene expression by interacting with transcription factors. This interaction may lead to changes in mRNA levels and subsequent protein synthesis within cells, affecting cellular metabolism and function.

Cellular Effects

The compound exhibits diverse effects on cell function:

- Cell Signaling: Alters signaling pathways through phosphorylation changes.

- Metabolism: Influences metabolic pathways by interacting with key enzymes.

- Toxicity: At high doses, it can induce cell death and tissue damage, while low doses may enhance enzyme activity.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions: The compound binds to various biomolecules, leading to enzyme inhibition or activation.

- Transport and Distribution: Its movement across cell membranes is facilitated by specific transporters, influencing its localization within cellular compartments.

- Subcellular Localization: Targeting signals direct the compound to specific organelles, enhancing its biological effects.

Research Applications

This compound is utilized in various fields:

- Pharmaceutical Development: Serves as an intermediate in synthesizing drugs targeting multiple diseases.

- Biochemical Studies: Investigates enzyme mechanisms and metabolic pathways.

- Industrial Applications: Used in producing dyes and pigments .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 3-Amino-4-methylbenzoic acid | Similar amino group arrangement | Pharmaceutical intermediates |

| 4-Amino-3-methylbenzoic acid | Different substitution pattern | Chemical synthesis |

| 3-Amino-4-(ethylamino)benzoic acid | Ethyl group instead of methyl | Research applications |

Dosage Effects in Animal Models

Studies indicate that the effects of this compound vary significantly with dosage. Low doses may enhance beneficial enzymatic activities, while high doses lead to adverse effects such as toxicity and cell death. For instance, experiments have shown that administration of varying doses in animal models resulted in differential responses in metabolic activity and cell viability.

Temporal Stability in Laboratory Settings

Research has demonstrated that this compound remains stable under specific conditions but can degrade when exposed to light or heat. Understanding its stability is crucial for its application in laboratory settings and pharmaceutical formulations.

Eigenschaften

IUPAC Name |

3-amino-4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZIBMYRWBVKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467951 | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-15-9 | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66315-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Amino-4-(methylamino)benzoic acid in peptide chemistry?

A1: this compound, often referred to as the MeDbz linker, presents a unique tool for on-resin peptide cyclization []. This technique is crucial for developing cyclic peptides, which are known for their enhanced stability and biological activity compared to their linear counterparts. The MeDbz linker facilitates this process by providing a scaffold for attaching the peptide chain and then enabling cyclization under specific conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.